(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is a boronic acid derivative notable for its utility in various chemical reactions, particularly in organic synthesis. With the molecular formula and a molecular weight of 245.51 g/mol, this compound is characterized by the presence of a dimethylamino group and a methoxyphenyl moiety, which contribute to its reactivity and applications in medicinal chemistry and materials science. The compound is classified as an organoboron compound, specifically a boronic acid, which plays a critical role in cross-coupling reactions such as the Suzuki-Miyaura reaction.
The synthesis of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride can be achieved through various methods. A common approach involves the use of boron reagents in combination with aryl halides or other electrophiles in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly significant, where the boronic acid reacts with an aryl halide to form biaryl compounds.
The molecular structure of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride features:
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride participates in several key reactions:
The efficiency of these reactions often depends on:
The mechanism of action for (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride primarily involves its role in Suzuki-Miyaura cross-coupling reactions:
The resulting products from these reactions can be utilized in various synthetic pathways, including drug development and material science applications .
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride has several applications, including:
Boronic acid derivatives have undergone transformative synthetic evolution since their initial discovery, driven primarily by their utility in cross-coupling reactions. The advent of the Suzuki-Miyaura reaction in the 1980s marked a watershed moment, enabling efficient C–C bond formation between aryl halides and boronic acids under mild conditions [7]. This catalytic methodology revolutionized pharmaceutical synthesis by allowing precise construction of biaryl scaffolds—a structural motif prevalent in >30% of modern pharmaceuticals, including antihypertensives, antivirals, and anticancer agents [7] [10]. Early boronic acids were limited to simple aryl systems, but advances in directed ortho-metalation and palladium-catalyzed borylation facilitated access to complex, multifunctional analogs like (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride [7]. These developments addressed historical challenges in achieving:
Table 1: Evolution of Key Boronic Acid Synthetic Methods
Time Period | Synthetic Method | Limitations Overcome | Complexity Enabled |
---|---|---|---|
1855–1900 | Wurtz-Fittig coupling | Initial C–C bond formation | Simple biphenyls |
1901–1970 | Ullmann reaction | Homocoupling control | Ortho-substituted biaryls |
1972–1985 | Kumada/Negishi coupling | Organometallic diversity | Chiral biaryl systems |
1986–present | Suzuki-Miyaura coupling | Functional group tolerance | Multifunctional arylboronic acids |
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride (CAS: 1485418-43-6) exemplifies contemporary structural engineering in boronic acid design. Its molecular architecture (C₁₀H₁₇BClNO₃, MW: 245.51) integrates three functionally critical domains [3]:
The spatial arrangement confers unique physicochemical behaviors:
SMILES: COC1=CC=C(B(O)O)C=C1CN(C)C.[H]Cl [3]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1